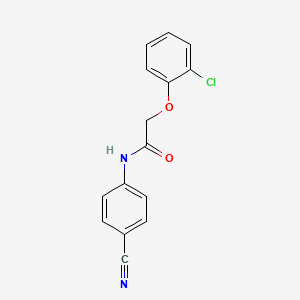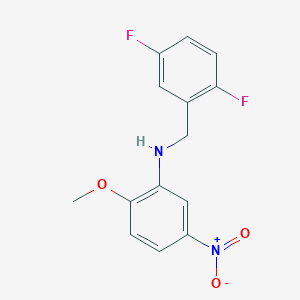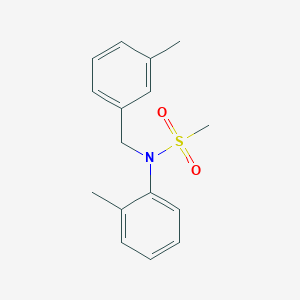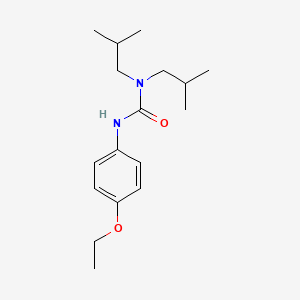
3-anilino-1-(4-methylphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(4-methylphenyl)-2-buten-1-one, commonly known as chalcone, is a naturally occurring compound found in many plants. It belongs to the class of flavonoids and has been studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of chalcone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. It also inhibits the activity of various enzymes such as COX-2, 5-LOX, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Chalcone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. It also protects against neurodegenerative disorders by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. It can be easily modified to generate analogs with improved pharmacological properties. However, chalcone has some limitations as well. It is poorly soluble in water, which makes it difficult to administer in vivo. It also has low bioavailability and rapid metabolism, which limits its therapeutic potential.
未来方向
Chalcone has great potential for the development of novel therapeutics for various diseases. Future research should focus on improving its pharmacological properties such as solubility, bioavailability, and metabolic stability. The development of chalcone analogs with improved potency and selectivity should also be explored. The use of chalcone as a lead compound for drug discovery should be further investigated. Finally, the therapeutic potential of chalcone in combination with other drugs should be explored to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, chalcone is a naturally occurring compound with great potential for the development of novel therapeutics for various diseases. It possesses antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis method is relatively simple, and it has several advantages for lab experiments. However, its poor solubility, low bioavailability, and rapid metabolism limit its therapeutic potential. Future research should focus on improving its pharmacological properties, developing chalcone analogs with improved potency and selectivity, and exploring its use in combination with other drugs.
合成方法
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as NaOH or KOH. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol or methanol.
科学研究应用
Chalcone has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurodegenerative disorders. It has been shown to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties.
属性
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWCVNQLJYDSL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
